4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole
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Overview
Description
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole is a complex organic compound that features an indole moiety fused with a pyrimidine ring, which is further substituted with an azetidine group
Mechanism of Action
Target of Action
A structurally similar compound, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1h-indole-2-carboxamide derivatives, has been reported to target nur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that this compound might interact with its target, possibly nur77, leading to changes in the target’s activity
Biochemical Pathways
If we consider nur77 as a potential target, the compound could affect pathways regulated by nur77, such as apoptosis and inflammation
Result of Action
If we consider nur77 as a potential target, the compound could potentially induce changes in apoptosis and inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-1-yl)pyrimidin-5-ylboronic acid: Shares the pyrimidine and azetidine moieties but lacks the indole group.
4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring with different substituents.
Uniqueness
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole is unique due to the combination of its indole, pyrimidine, and azetidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-3-12(13-5-6-16-14(13)4-1)11-9-17-15(18-10-11)19-7-2-8-19/h1,3-6,9-10,16H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDUOSBKRTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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